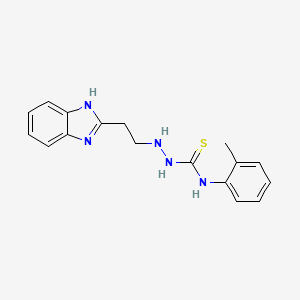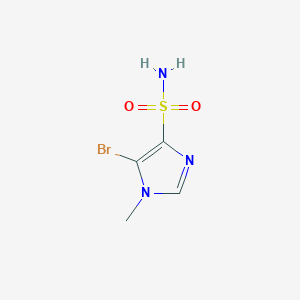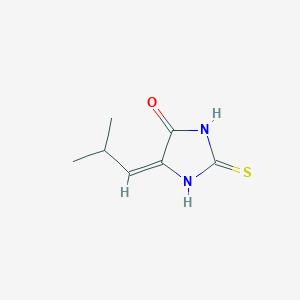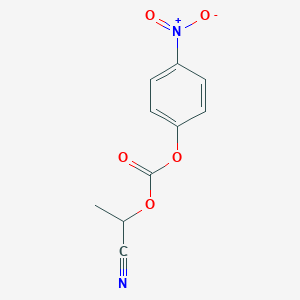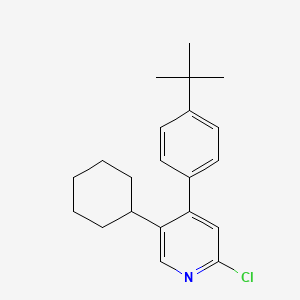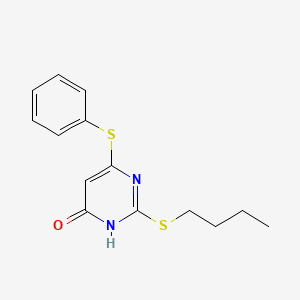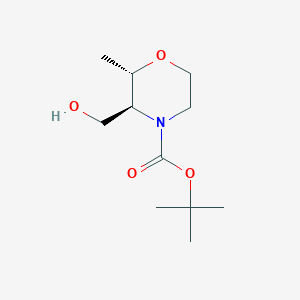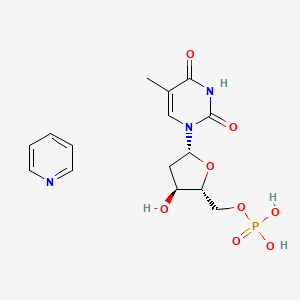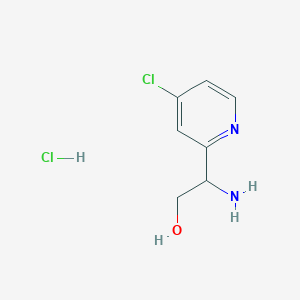
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is a derivative of pyridine and is characterized by the presence of an amino group and a hydroxyl group attached to the ethan-1-ol backbone, along with a chlorine atom on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 4-chloropyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization and recrystallization to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-amino-2-(4-chloropyridin-2-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(4-chloropyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. The chlorine atom on the pyridine ring enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride
- 2-Amino-4-chloropyridine
- 4-Acetyl-2-chloropyridine
Uniqueness
2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective binding and activity are required .
Propriétés
Formule moléculaire |
C7H10Cl2N2O |
|---|---|
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
2-amino-2-(4-chloropyridin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-5-1-2-10-7(3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H |
Clé InChI |
FOLRPLNFMBTETC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1Cl)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
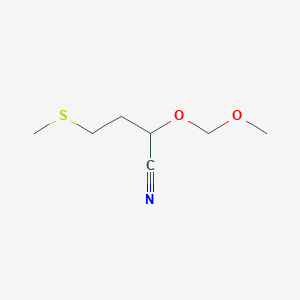

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)
![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
